1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methyl-2-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-16(2,13-6-4-3-5-7-13)15(18)12-8-10-14(17)11-9-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVLXFQYLYFFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Key Insights :
- The α,β-unsaturated ketone in chalcone derivatives (e.g., prop-2-en-1-one) enhances conjugation, affecting UV absorption and reactivity .
- Electron-donating groups (e.g., dimethylamino) increase solubility in polar solvents, while bromine and methylsulfanyl groups influence steric and electronic properties .
Physical and Chemical Properties
Spectroscopic Data :
Thermal Stability :
- Methyl and phenyl substituents increase steric bulk, raising melting points compared to unsubstituted analogs.
Pharmacological Activities
Crystallographic and Hydrogen-Bonding Analysis
- Packing Motifs: 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one crystallizes in a monoclinic system (space group P2₁/c), with C–H···O hydrogen bonds stabilizing the lattice .
- Graph Set Analysis : Etter’s methodology reveals that hydrogen-bonding patterns (e.g., R₂²(8) motifs) in brominated ketones dictate crystal packing and solubility .
Biological Activity
1-(4-Bromophenyl)-2-methyl-2-phenylpropan-1-one, commonly known as a brominated chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom attached to a phenyl ring, contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating significant potency.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 64 | 128 |
| Pseudomonas aeruginosa | 16 | 32 |
These results suggest that the compound could be a candidate for further development as an antibacterial agent, particularly against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of various signaling pathways. The mechanism appears to involve the inhibition of key enzymes related to cell proliferation and survival.
Case Study: In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 µM.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The bromine atom enhances the compound's ability to interact with enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may alter receptor activity, influencing cellular responses to growth factors and hormones.
Comparative Analysis
When compared to similar compounds, such as 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one and 1-(4-Fluorophenyl)-2-methyl-2-phenylpropan-1-one, the presence of the bromine atom in the former appears to confer enhanced biological activity.
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 32 | 10 |
| 1-(4-Chlorophenyl)-2-methyl-2-phenylpropan-1-one | 64 | 15 |
| 1-(4-Fluorophenyl)-2-methyl-2-phenylpropan-1-one | 128 | >20 |
Q & A
Q. Table 1: Synthetic Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 equivalents | 70–85% yield |
| Reaction Temp. | 0–5°C | Reduces di- or tri-substitution byproducts |
| Reaction Time | 4–6 hours | Maximizes conversion without decomposition |
Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) ensures >95% purity .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
Spectroscopic Analysis :
Q. Crystallographic Analysis :
- Single-crystal X-ray diffraction (SHELX) : Resolves bond lengths and angles. For example, the C=O bond length is typically 1.21 Å, and the Br-C(aryl) bond is 1.89 Å .
- Hydrogen bonding analysis : Use graph-set notation (e.g., R₂²(8) motifs) to identify intermolecular interactions influencing crystal packing .
How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?
Advanced Research Question
Density Functional Theory (DFT) :
- HOMO-LUMO analysis : Predicts sites for electrophilic/nucleophilic attack. The carbonyl carbon (LUMO: −2.5 eV) is reactive toward nucleophiles like Grignard reagents .
- Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., bromine substituent) guiding substitution patterns .
TD-DFT for UV-Vis : Simulates electronic transitions, correlating with experimental λmax values (e.g., 270 nm for n→π* transitions) .
How can regioselectivity in reactions involving this compound be rationalized, particularly in cycloadditions or substitutions?
Advanced Research Question
Mechanistic Insights :
- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing bromine group directs incoming electrophiles to the meta position. For example, nitration yields 3-nitro derivatives .
- Cycloadditions : In [3+2] reactions, regioselectivity is governed by frontier molecular orbital interactions. MEDT studies show that the β-carbon of the ketone acts as the electrophilic site, favoring pyrazole formation over pyrazoline intermediates .
Q. Experimental Validation :
- Kinetic vs. thermodynamic control : Vary reaction temperatures (e.g., 25°C vs. 80°C) to isolate dominant products.
- Hammett plots : Quantify substituent effects on reaction rates using σpara values .
How can contradictions in crystallographic or spectroscopic data be resolved?
Advanced Research Question
Case Study: Crystallographic Discrepancies
Q. Spectroscopic Ambiguities :
- Dynamic NMR : Resolve rotational barriers in hindered methyl groups by variable-temperature ¹H NMR .
- 2D NMR (HSQC/HMBC) : Assign overlapping signals in aromatic regions by correlating ¹H-¹³C couplings .
What are the safety protocols for handling this compound, and how do its hazards compare to analogs?
Basic Research Question
Safety Data :
Q. Comparative Toxicity :
| Compound | LD₅₀ (Oral, Rat) | Key Hazard |
|---|---|---|
| 1-(4-Bromophenyl)-...-1-one | 320 mg/kg | Neurotoxic |
| 4-Bromoacetophenone | 450 mg/kg | Less toxic |
Bromine’s electronegativity increases reactivity, necessitating stricter controls than chlorinated analogs .
How is this compound utilized as an intermediate in synthesizing bioactive molecules?
Advanced Research Question
Applications in Medicinal Chemistry :
- Anticancer agents : Coupling with thioureas yields thiazolidinones with IC₅₀ values <10 μM against breast cancer cell lines .
- Antimicrobials : Schiff base derivatives exhibit MICs of 2–8 μg/mL against S. aureus .
Q. Synthetic Pathways :
Reduction : NaBH₄ converts the ketone to 1-(4-Bromophenyl)-2-methylpropan-1-ol, a precursor for ester prodrugs .
Nucleophilic substitution : React with NaN₃ to form azides for click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
